molecular formula C17H17N3O4 B2624983 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034321-33-8

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2624983
CAS RN: 2034321-33-8
M. Wt: 327.34
InChI Key: ULYBOMUTUOYCLI-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BDP and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BDP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. BDP has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BDP has been found to have a wide range of biochemical and physiological effects. BDP has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). BDP has also been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its broad range of effects. BDP has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile tool for scientific research. However, one of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the use of BDP in scientific research. One potential direction is the development of BDP-based cancer therapies. BDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Another potential direction is the use of BDP in the treatment of neurological disorders. BDP has been found to have neuroprotective effects, which could be useful in the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of BDP and its potential applications in scientific research.

Synthesis Methods

The synthesis of BDP involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetaldehyde with 3-(pyrazin-2-yloxy)propan-1-amine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BDP, which can be purified using various chromatographic techniques.

Scientific Research Applications

BDP has been found to have a wide range of scientific research applications. One of the most significant applications of BDP is in the field of cancer research. BDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BDP has also been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(8-12-1-2-14-15(7-12)23-11-22-14)20-6-3-13(10-20)24-16-9-18-4-5-19-16/h1-2,4-5,7,9,13H,3,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBOMUTUOYCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

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